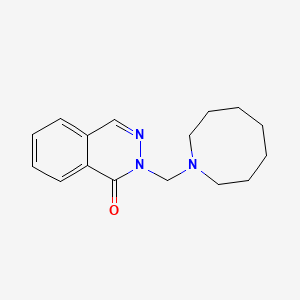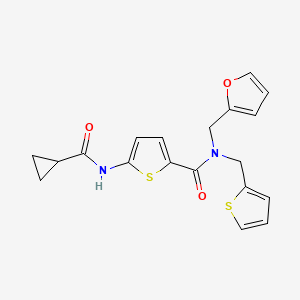
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves the inhibition of various enzymes such as c-Met, ALK, and VEGFR2. These enzymes play a crucial role in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile have been extensively studied in preclinical studies. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile in lab experiments include its potent inhibitory activity against various enzymes and its potential use in drug discovery and development. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for several chemical reagents and intermediates.
Future Directions
The future directions for 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile include its further development as a drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound. Additionally, further research is needed to explore the potential use of this compound in other diseases and to optimize its synthesis method to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves a multi-step process that requires several chemical reagents and intermediates. The first step involves the reaction of 3-cyclopropyl-4-oxoquinazoline with thioacetic acid to form 3-cyclopropyl-4-oxoquinazoline-2-thiol. The second step involves the reaction of 3-cyclopropyl-4-oxoquinazoline-2-thiol with propionitrile in the presence of a base to form 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile.
Scientific Research Applications
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile has been extensively studied for its potential use in drug discovery and development. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various diseases such as cancer and inflammation. The inhibition of these enzymes has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound.
properties
IUPAC Name |
2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(8-15)19-14-16-12-5-3-2-4-11(12)13(18)17(14)10-6-7-10/h2-5,9-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSYQZXPYKWBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)


![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)
![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)